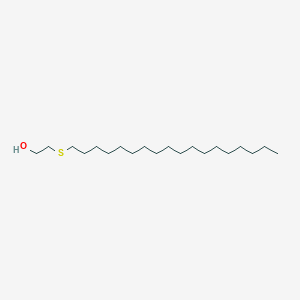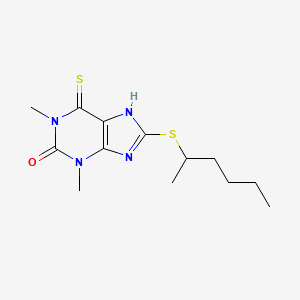
8-hexan-2-ylsulfanyl-1,3-dimethyl-6-sulfanylidene-7H-purin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-hexan-2-ylsulfanyl-1,3-dimethyl-6-sulfanylidene-7H-purin-2-one is a complex organic compound with a unique structure that includes both sulfur and purine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-hexan-2-ylsulfanyl-1,3-dimethyl-6-sulfanylidene-7H-purin-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a purine derivative with a hexan-2-ylsulfanyl group under controlled conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
8-hexan-2-ylsulfanyl-1,3-dimethyl-6-sulfanylidene-7H-purin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its biological activity.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s properties.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or other reduced forms of the compound .
Applications De Recherche Scientifique
8-hexan-2-ylsulfanyl-1,3-dimethyl-6-sulfanylidene-7H-purin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can act as a probe to study biological processes involving sulfur-containing compounds.
Medicine: It has potential therapeutic applications due to its unique structure and reactivity.
Industry: It can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 8-hexan-2-ylsulfanyl-1,3-dimethyl-6-sulfanylidene-7H-purin-2-one involves its interaction with specific molecular targets. The sulfur atoms in the compound can form bonds with various biological molecules, potentially inhibiting or modifying their activity. This interaction can affect pathways involved in cellular processes, making the compound useful for studying and potentially treating certain diseases .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-dimethyl-8-(2-pyrrolidinoethylsulfanyl)-6-sulfanylidene-7H-purin-2-one
- 1,3-dimethyl-8-(2-morpholin-4-ylethylsulfanyl)-6-sulfanylidene-7H-purin-2-one
- 8-(hexan-3-ylsulfanyl)-1,3-dimethyl-6-thioxo-1,3,6,7-tetrahydro-2H-purin-2-one
Uniqueness
What sets 8-hexan-2-ylsulfanyl-1,3-dimethyl-6-sulfanylidene-7H-purin-2-one apart from similar compounds is its specific hexan-2-ylsulfanyl group, which can confer unique reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .
Propriétés
Numéro CAS |
6492-92-8 |
|---|---|
Formule moléculaire |
C13H20N4OS2 |
Poids moléculaire |
312.5 g/mol |
Nom IUPAC |
8-hexan-2-ylsulfanyl-1,3-dimethyl-6-sulfanylidene-7H-purin-2-one |
InChI |
InChI=1S/C13H20N4OS2/c1-5-6-7-8(2)20-12-14-9-10(15-12)16(3)13(18)17(4)11(9)19/h8H,5-7H2,1-4H3,(H,14,15) |
Clé InChI |
GSHKIOMIOUHOPF-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C)SC1=NC2=C(N1)C(=S)N(C(=O)N2C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(1-Phenylethenyl)-2-[2-(1-phenylethenyl)phenyl]benzene](/img/structure/B14002447.png)
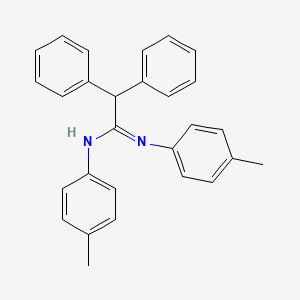
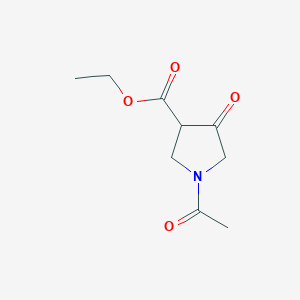
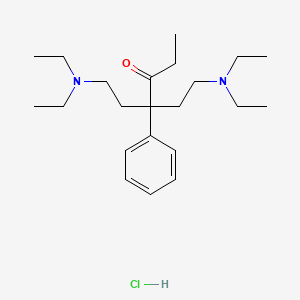

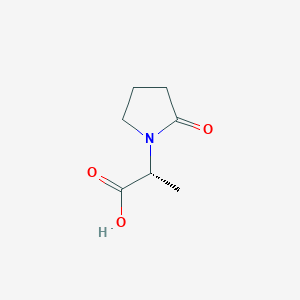
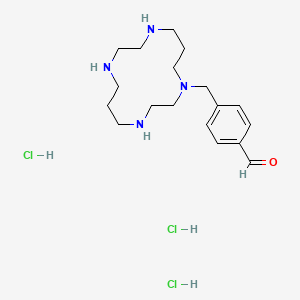
![1-[5-Fluoro-2,3-dihydro-2-(iodomethyl)-2-methyl-7-benzofuranyl]ethanone](/img/structure/B14002486.png)
![3-[(Dodecylamino)methyl]-4-hydroxynaphthalene-1,2-dione](/img/structure/B14002495.png)

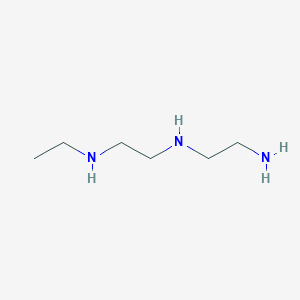
![2-[(Cyclooctyloxy)methyl]oxirane](/img/structure/B14002510.png)
